1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one
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Overview
Description
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a fluorine atom attached to the ethanone moiety
Preparation Methods
The synthesis of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromopyridine with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one can be compared with other similar compounds such as:
4-Bromopyridin-2-ol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and reactivity.
1-(4-Bromopyridin-2-yl)ethanone:
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H5BrFNO |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4H2 |
InChI Key |
UIFBPPQXPTVSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)CF |
Origin of Product |
United States |
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